6-acetyl-2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Overview
Description
6-acetyl-2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C11H14N4O3S and its molecular weight is 282.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-acetyl-2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-acetyl-2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Compounds similar to the one , specifically 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, have been synthesized and tested for antimicrobial activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antiprotozoal Agents
- Derivatives of tetrahydro-imidazo[1,2-a]pyridine, structurally related to the queried compound, have been synthesized and evaluated as antiprotozoal agents. These compounds have shown promising results in vitro against Trypanosoma and Plasmodium, indicating their potential in treating diseases caused by these parasites (Ismail et al., 2004).
Enzyme Inhibitory Activity
- Pyridine-2,6-dicarboxamide derivatives, which are structurally related, have been evaluated as inhibitors of human carbonic anhydrase and cholinesterase. These compounds have demonstrated significant inhibitory activity, suggesting their application in enzyme-targeted therapies (Stellenboom & Baykan, 2019).
Synthesis of Polycyclic Compounds
- Research has been conducted on the synthesis of new polycyclic compounds containing fragments structurally related to the queried compound. These compounds have exhibited properties like pronounced UV fluorescence, indicating potential applications in material science (Dotsenko et al., 2021).
Anti-inflammatory Activity
- Modified methods for synthesizing derivatives of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine, related to the queried compound, have been proposed, with a focus on predicting their anti-inflammatory activity. This research suggests potential applications in developing anti-inflammatory drugs (Chiriapkin et al., 2021).
Anticancer and Anti-5-Lipoxygenase Agents
- Novel pyrazolopyrimidines derivatives, which are structurally similar, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating potential therapeutic applications in cancer and inflammatory diseases (Rahmouni et al., 2016).
Synthesis of New Ligands and Complexes
- Research on pyridine carboxamide ligands, similar to the queried compound, and their complexation to copper(II) has been conducted. This study has implications in the field of coordination chemistry and potential applications in catalysis and material science (Jain et al., 2004).
properties
IUPAC Name |
6-acetyl-2-amino-N-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-5(16)15-3-2-6-7(4-15)19-9(12)8(6)10(17)14-11(13)18/h2-4,12H2,1H3,(H3,13,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNILWKZVVIEJMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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